Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate
Description
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate (CAS 85188-00-7) is a synthetic organic compound classified as a toluidine-derived dye salt. Structurally, it features a conjugated aromatic system with amino and imino substituents, stabilized by a sulfate counterion . Its synthesis may involve condensation reactions similar to those described for related imidazolone derivatives, such as refluxing toluidine precursors in acetic acid .
Properties
CAS No. |
85188-02-9 |
|---|---|
Molecular Formula |
C44H48N6O4S |
Molecular Weight |
757.0 g/mol |
IUPAC Name |
4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C22H23N3.H2O4S/c2*1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;1-5(2,3)4/h2*4-12,23H,24-25H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
RYIDLCVNCSFERI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in the synthesis include aromatic amines, aldehydes, and sulphuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of catalysts and solvents can enhance the yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cosmetic Industry
Basic Violet 2 is primarily used as a coloring agent in cosmetic products. It is permitted for use in products that come into brief contact with the skin, such as hair dyes and temporary tattoos. Regulatory bodies limit its concentration to a maximum of 5 ppm in finished products to ensure safety .
Biological Staining
The dye is employed in histology and microbiology for staining purposes. Its ability to bind to cellular components makes it valuable for visualizing structures under a microscope. This property is particularly useful in the study of tissues and cells, allowing researchers to differentiate between various cell types based on their staining characteristics.
Pharmaceutical Intermediates
Basic Violet 2 serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, particularly in drug formulations targeting neurological disorders. For instance, studies have indicated that compounds derived from similar structures can act as inhibitors of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
Research Applications
In scientific research, Basic Violet 2 is utilized as a model compound for studying dye interactions with biological systems. Its unique structure allows researchers to explore the mechanisms of dye uptake and metabolism in living organisms, contributing to the understanding of how synthetic dyes affect biological processes.
Case Study 1: Toxicological Assessment
A study assessed the toxicological profile of Basic Violet 2, focusing on its effects when used in cosmetic formulations. The findings indicated that at regulated concentrations, the dye does not pose significant health risks; however, long-term exposure studies are recommended to further evaluate its safety profile .
Case Study 2: Staining Efficacy
Research comparing various dyes for histological staining demonstrated that Basic Violet 2 provides superior contrast and clarity when staining certain tissue types compared to traditional dyes. This has implications for enhancing diagnostic accuracy in pathological examinations .
Mechanism of Action
The mechanism by which Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of toluidine-based dyes with variations in counterions and substituents. Key analogues include:
| Compound Name | CAS Number | Counterion | Key Structural Features | Applications |
|---|---|---|---|---|
| Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate | 85188-00-7 | Sulfate | Conjugated dienone system, methyl and amino groups at meta/para positions | Dyes, potential cosmetics |
| New Fuchsin (4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride) | 3248-91-7 | Hydrochloride | Similar backbone with chloride counterion; C.I. 42520 designation | Textile/biological staining |
| 4-[(2-Chlorophenyl)[4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-o-toluidine monoacetate | 83950-18-9 | Acetate | Chlorophenyl and ethylimino substituents | Specialty dyes |
| Methanaminium,N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, phosphate (1:1) | 85188-00-7* | Phosphate | Phosphate counterion; dimethylamino and phenyl groups | Unspecified |
Physical and Chemical Properties
- Solubility : Sulfate salts generally exhibit higher water solubility compared to hydrochlorides or acetates, which may influence formulation in dye solutions .
- Stability : The sulfate counterion may enhance thermal stability relative to acetate or phosphate salts, though experimental data are lacking in the provided evidence.
- Purity : The target compound is reported at 96% purity, comparable to industrial-grade dye intermediates .
Biological Activity
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate , commonly referred to as a derivative of Basic Violet 2, is a complex organic compound with notable biological activities. This article explores its biological activity, including its potential applications, toxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is . It features a complex structure that includes multiple aromatic rings and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 760.97 g/mol |
| Melting Point | > 300 °C |
| Solubility | Soluble in water |
| Color | Dark green powder |
Antimicrobial Activity
Research indicates that compounds similar to Bis(4-amino-m-tolyl) derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and cosmetics .
Cytotoxicity and Carcinogenic Potential
The compound's structural similarity to known carcinogens raises concerns about its cytotoxicity. In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cell lines such as BALB/c-3T3 cells, indicating a potential for carcinogenic activity . Moreover, exposure to ortho-toluidine derivatives has been linked to bladder cancer in occupational settings, emphasizing the need for caution in handling these compounds .
Case Studies
- Occupational Exposure : A study involving workers exposed to ortho-toluidine showed elevated rates of bladder cancer, highlighting the risks associated with long-term exposure to similar chemical structures .
- Animal Studies : In studies on rats and mice, high doses of related compounds resulted in significant weight loss and other toxic effects, suggesting a dose-dependent relationship with toxicity .
The biological activity of Bis(4-amino-m-tolyl) derivatives is thought to be mediated through several mechanisms:
Q & A
Q. What are the optimal synthetic routes for Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging organophosphorus reagents (e.g., triphenylphosphine) to stabilize intermediates. For example, azidobenzylidene derivatives react with triphenylphosphine to form iminophosphoranes, which can be further functionalized . Reaction temperature and solvent polarity critically affect yields: lower temperatures (e.g., 0°C in tetrahydrofuran) favor kinetic control, while reflux conditions promote thermodynamic products. Purification via column chromatography with gradient elution is recommended to isolate the sulfate salt .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methyl/imino groups (δ 2.1–3.3 ppm). Cross-peaks in 2D NMR (e.g., HSQC) resolve overlapping signals from the cyclohexadienylidene backbone .
- FTIR : Look for N-H stretches (3300–3500 cm) and sulfonate S=O vibrations (1030–1250 cm) .
- MS : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]) and sulfate counterion adducts .
Q. What theoretical frameworks guide the study of electronic transitions in this compound’s chromophore?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) is used to model the π→π* and n→π* transitions in the conjugated cyclohexadienylidene system. Basis sets like B3LYP/6-31G(d) predict absorption maxima, which can be validated against UV-Vis spectra (e.g., λ ~450–600 nm for similar triarylmethane derivatives) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for structural validation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism or hindered rotation). Techniques include:
Q. What factorial design approaches optimize reaction parameters for scalability without compromising purity?
- Methodological Answer : A 2 factorial design can test variables (temperature, solvent ratio, catalyst loading). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| THF:HO | 3:1 | 5:1 |
| Response variables (yield, purity) are analyzed via ANOVA. Central composite designs refine optimal conditions . |
Q. How do computational tools (e.g., COMSOL Multiphysics) model the compound’s interaction with biological membranes?
- Methodological Answer : Molecular dynamics simulations (MD) in COMSOL integrate Poisson-Boltzmann equations to predict partition coefficients (log P) and membrane permeability. Parameters include:
- Force fields (e.g., CHARMM36) for lipid bilayers.
- Solvation free energy calculations using implicit solvent models .
Results are validated via in vitro assays (e.g., parallel artificial membrane permeability assay, PAMPA) .
Interdisciplinary Research Integration
Q. Which CRDC subclasses (e.g., RDF2050104, RDF2050108) align with this compound’s separation and process optimization?
- Methodological Answer :
- RDF2050104 (Membrane Technologies) : Apply nanofiltration membranes (MWCO ~500 Da) to separate sulfate salts from byproducts.
- RDF2050108 (Process Control) : Use PID controllers in continuous-flow reactors to maintain pH (6.5–7.5) and temperature (±1°C) .
Data Presentation and Reproducibility
Q. How should contradictory findings in synthetic reproducibility be reported to enhance transparency?
- Methodological Answer :
- Document batch-specific anomalies (e.g., lot-to-lot reagent variability) in supplementary materials.
- Use the STARD framework for analytical data, reporting confidence intervals for spectroscopic peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
